(3-nitro-1H-pyrazol-1-yl)methanol
Description
Properties
IUPAC Name |
(3-nitropyrazol-1-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c8-3-6-2-1-4(5-6)7(9)10/h1-2,8H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAYWNIVYPFESS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Nitro 1h Pyrazol 1 Yl Methanol and Its Precursors
Established Synthetic Routes to (3-nitro-1H-pyrazol-1-yl)methanol
The primary and most direct method for the synthesis of this compound is through the N-hydroxymethylation of 3-nitro-1H-pyrazole.
Formaldehyde-Mediated N-Hydroxymethylation of 3-Nitro-1H-pyrazole
The reaction of 3-nitro-1H-pyrazole with formaldehyde (B43269) is a key process for introducing a hydroxymethyl group onto the pyrazole (B372694) ring. This electrophilic substitution reaction targets one of the nitrogen atoms in the pyrazole ring. The stability of the resulting N-hydroxymethylated adducts can vary, with those formed on exocyclic nitrogens generally showing greater stability in solution compared to those on endocyclic nitrogens. nih.gov NMR studies have been instrumental in characterizing the formation and stability of these hydroxymethyl hemiaminals. nih.gov
Exploration of Alternative N-Functionalization Strategies
Beyond direct hydroxymethylation, alternative N-functionalization strategies are continuously being explored to diversify the range of pyrazole derivatives. These methods often involve the introduction of other functional groups that can be subsequently converted to the desired hydroxymethyl moiety. For instance, N-alkylation and N-amination reactions on nitropyrazole substrates have been reported, which could potentially serve as precursors for this compound. researchgate.net The functionalization of the N-H bond in nitropyrazoles provides a reactive site for various modifications. mdpi.com
Synthesis of Nitro-Pyrazolyl Precursors
The availability of appropriately substituted nitropyrazole precursors is critical for the synthesis of the target compound. This involves both the preparation of substituted pyrazoles and the subsequent nitration of the pyrazole ring.
Preparation of Substituted 3-Nitro-1H-pyrazoles
The synthesis of substituted 3-nitro-1H-pyrazoles can be achieved through several routes. One common approach involves the cyclization of a diketone with hydrazine (B178648), followed by nitration. nih.govmdpi.com For example, the reaction of 1,3-diketones with hydrazine or its derivatives is a well-established method for forming the pyrazole core structure. nih.govmdpi.com Another strategy is the nucleophilic substitution of nitro groups in polynitrated pyrazoles, allowing for the introduction of various substituents onto the pyrazole ring. researchgate.net For instance, 3,4,5-trinitro-1H-pyrazole can undergo nucleophilic substitution at the 4-position to yield 4-substituted-3,5-dinitropyrazoles. researchgate.netresearchgate.net
Methodological Advancements in Pyrazole Nitration
The nitration of pyrazoles is a key step in producing the necessary nitro-substituted precursors. Traditional methods often employ a mixture of nitric acid and sulfuric acid. mdpi.comnih.gov However, recent advancements have focused on developing more versatile and controllable nitrating reagents. N-nitropyrazoles themselves have emerged as powerful nitrating agents. acs.orgnih.gov For example, 5-methyl-1,3-dinitro-1H-pyrazole has been identified as a highly effective reagent for the nitration of a wide range of aromatic and heteroaromatic compounds under mild conditions. nih.gov The reactivity of these N-nitropyrazole reagents can be tuned by the substituents on the pyrazole ring. nih.gov
One-pot synthesis methods are also being developed to streamline the production of nitropyrazoles. guidechem.com For instance, a one-pot synthesis of 3-nitro-1H-pyrazole from pyrazole has been reported, which involves the nitration to form N-nitropyrazole followed by an in-situ rearrangement without the need to isolate the intermediate. guidechem.com
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its precursors. For the N-hydroxymethylation step, factors such as the concentration of formaldehyde, reaction temperature, and solvent can significantly influence the outcome.
In the synthesis of nitropyrazole precursors, the choice of nitrating agent and reaction conditions plays a critical role. The use of N-nitropyrazole-based nitrating agents allows for more controlled reactions and can be scaled up effectively. acs.orgnih.gov For instance, the scale-up nitration of various substrates using 5-methyl-1,3-dinitro-1H-pyrazole has been successfully demonstrated with high yields. nih.gov Furthermore, the pyrazole moiety from the spent nitrating agent can often be recovered and recycled, adding to the efficiency of the process. acs.org
The table below summarizes various synthetic reactions related to the formation of nitropyrazole derivatives, highlighting the reactants, reagents, and resulting products.
| Reactant(s) | Reagent(s)/Conditions | Product(s) | Reference |
| Pyrazole | HNO₃/H₂SO₄ or HNO₃/Ac₂O/HAc, then organic solvent | 3-Nitro-1H-pyrazole | mdpi.comnih.gov |
| 3,5-Dinitropyrazole | H₂SO₄/HNO₃ | 3,4,5-Trinitro-1H-pyrazole | researchgate.net |
| Ketones, Acid Chlorides | Lithium bis(trimethylsilyl)amide (LiHMDS), then Hydrazine | Substituted Pyrazoles | nih.govmdpi.com |
| Pyrazoles | 5-Methyl-1,3-dinitro-1H-pyrazole | Nitrated (Hetero)arenes | nih.gov |
| 3-Amino-4-pyrazolecarbonitrile | Various | Substituted 3-Nitro-4-R-pyrazoles | researchgate.net |
| 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole, Ethoxymethylene oxalacetic acid ethyl ester | Ethanol, reflux | 1-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)-1H-pyrazole-4,5-dicarboxylic acid, diethyl ester | prepchem.com |
Green Chemistry Approaches in this compound Synthesis
The pursuit of greener synthetic pathways for this compound is intrinsically linked to the environmentally conscious production of its key building block, 3-nitropyrazole (3-NP). Traditional methods for synthesizing 3-NP often involve a two-step process: the nitration of pyrazole to yield N-nitropyrazole, followed by a rearrangement in high-boiling point, toxic organic solvents such as benzonitrile, benzyl (B1604629) cyanide, or n-octanol. uniroma1.it These conventional routes are fraught with issues of toxicity, volatile and irritating odors, and high costs, prompting the exploration of more sustainable alternatives.
A significant leap forward in the green synthesis of 3-NP was reported in 2014 by Zhao and colleagues. Their approach utilizes oxone as a nitrating agent and water as the solvent for the nitration of 3-aminopyrazole. rsc.org This method presents a multitude of advantages, including operational simplicity, enhanced safety, the use of economical reagents, and mild reaction conditions, all while employing water as a benign solvent. rsc.org
Further illustrating the trend towards greener nitration, researchers have developed methods for the synthesis of 1-methyl-3-nitropyrazole (3-MNP), a derivative of 3-NP. One such method employs silicon oxide-bismuth nitrate (B79036) or silicon dioxide-sulfuric acid-bismuth nitrate in tetrahydrofuran (B95107) (THF), a process lauded for its low toxicity, high efficiency, and environmental friendliness. rsc.org
While direct green synthesis methods for the hydroxymethylation of 3-nitropyrazole to form this compound are not extensively documented in dedicated studies, the principles of green chemistry offer a clear trajectory for future research. The application of techniques such as microwave irradiation and ultrasound-assisted synthesis, which have been successfully employed for other pyrazole derivatives, holds considerable promise. researchgate.netnih.gov These methods are known to accelerate reaction rates, improve yields, and often allow for the use of less hazardous solvents or even solvent-free conditions. researchgate.netnih.gov
One potential green route for the synthesis of this compound would involve a one-pot reaction. This could begin with the green nitration of pyrazole, for instance, using the oxone and water system, followed by an in-situ hydroxymethylation step. Such a process would align with the green chemistry principle of reducing the number of synthetic steps and purification procedures, thereby minimizing waste and energy consumption.
Chemical Reactivity and Transformation Studies of 3 Nitro 1h Pyrazol 1 Yl Methanol
Reactions Involving the Hydroxymethyl Group
The N-hydroxymethyl group, -CH₂OH, behaves as a primary alcohol and is the site of various transformations typical of alcohols, such as esterification, etherification, and nucleophilic substitution.
Esterification Reactions (e.g., to form nitrate (B79036) esters)
The hydroxyl moiety of (3-nitro-1H-pyrazol-1-yl)methanol can undergo esterification with various carboxylic acids or their derivatives to form the corresponding esters. A particularly significant transformation in the context of energetic materials is the nitration of the hydroxyl group to yield a nitrate ester. This conversion introduces a second energetic functional group (-ONO₂) into the molecule.
While direct nitration of this compound is not extensively documented, analogous reactions are well-established. Standard esterification can be achieved using acyl chlorides or anhydrides. For instance, (pyrazol-1-yl)methanol readily reacts with acetic anhydride (B1165640) in the presence of an acid catalyst to form pyrazole-1-methyl acetate (B1210297) in high yield.
The formation of nitrate esters often employs mixed acid (HNO₃/H₂SO₄) or dinitrogen pentoxide (N₂O₅). core.ac.ukresearchgate.net A plausible route for the synthesis of (3-nitro-1H-pyrazol-1-yl)methyl nitrate would involve the reaction of this compound with a suitable nitrating agent, as shown in the general scheme below. The reaction conditions would need to be carefully controlled to prevent undesired side reactions on the nitro-activated pyrazole (B372694) ring.
Table 1: Representative Esterification Reactions
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Acetyl Chloride (CH₃COCl) | (3-nitro-1H-pyrazol-1-yl)methyl acetate | Acetylation |
| This compound | Nitrating Agent (e.g., HNO₃/H₂SO₄) | (3-nitro-1H-pyrazol-1-yl)methyl nitrate | Nitrate Esterification |
Etherification and Acetylation Pathways
Etherification of the hydroxymethyl group can be accomplished through Williamson ether synthesis. This typically involves deprotonating the alcohol with a base (e.g., potassium carbonate) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an ether. This pathway allows for the introduction of various alkyl or aryl groups.
Acetylation is a specific type of esterification that serves to protect the hydroxyl group or modify the compound's properties. As mentioned, treatment with acetic anhydride or acetyl chloride readily converts the hydroxymethyl group to an acetate ester. While O-acetylation is the primary reaction at the hydroxymethyl group, N-acetylation on the pyrazole ring can also occur under certain conditions, particularly with unsubstituted pyrazoles. lew.roresearchgate.net
Nucleophilic Substitution Reactions at the Hydroxymethyl Carbon
The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be converted into a more reactive functional group, such as a halide or a sulfonate ester (e.g., tosylate, mesylate).
A common method is the reaction with thionyl chloride (SOCl₂) to convert the hydroxymethyl group into a chloromethyl group (-CH₂Cl). This resulting (3-nitro-1H-pyrazol-1-yl)methyl chloride is a highly reactive intermediate. The chloride is an excellent leaving group and is readily displaced by a wide range of nucleophiles, such as amines, azides, cyanides, and thiolates, providing a versatile route to a variety of N1-functionalized 3-nitropyrazoles. youtube.com
Reaction Scheme: Two-Step Nucleophilic Substitution
Activation: this compound + SOCl₂ → (3-nitro-1H-pyrazol-1-yl)methyl chloride + SO₂ + HCl
Substitution: (3-nitro-1H-pyrazol-1-yl)methyl chloride + Nu⁻ → (3-nitro-1H-pyrazol-1-yl)methyl-Nu + Cl⁻ (where Nu⁻ represents a nucleophile)
Reactivity of the Nitro-Pyrazole Ring System
The pyrazole ring itself is an aromatic heterocycle, but its reactivity is heavily modulated by the presence of the strongly electron-withdrawing nitro group at the C3 position.
Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazole Ring
Electrophilic Aromatic Substitution (EAS): The pyrazole ring is generally considered an electron-rich aromatic system, susceptible to electrophilic attack, typically at the C4 position. cdnsciencepub.commasterorganicchemistry.com However, the C3-nitro group in this compound strongly deactivates the ring towards electrophiles through its powerful inductive and resonance electron-withdrawing effects. Consequently, further electrophilic substitution, such as additional nitration or halogenation, would be significantly more difficult compared to unsubstituted pyrazole and would require harsh reaction conditions. libretexts.orgmasterorganicchemistry.com If substitution were to occur, the C4 position remains the most likely site, though reactions at the less-deactivated C5 position could also be possible under forcing conditions.
Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-withdrawing nitro group activates the pyrazole ring for nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com In this type of reaction, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. In nitropyrazoles, the nitro group itself can act as the leaving group. researchgate.netacs.org For this compound, a strong nucleophile could potentially attack the C3 position, displacing the nitro group. However, SNAr reactions are more commonly observed in pyrazoles bearing multiple nitro groups or other activating substituents, which further lower the energy of the negatively charged Meisenheimer-like intermediate. nih.gov
Reduction of the Nitro Group and Subsequent Transformations
The reduction of the nitro group is one of the most significant transformations of this compound, converting it into (3-amino-1H-pyrazol-1-yl)methanol. This reaction fundamentally alters the electronic character of the pyrazole ring, transforming the electron-withdrawing nitro substituent into a strongly electron-donating amino group.
The reduction can be achieved using various standard methods, including:
Catalytic Hydrogenation: Using hydrogen gas with catalysts like Palladium on carbon (Pd/C) or Raney Nickel.
Metal/Acid Reduction: Using metals such as iron, tin, or zinc in an acidic medium.
Electrochemical Methods: Mediated reduction using agents like titanium trichloride (B1173362) (TiCl₃) has also been reported for nitropyrazole systems. acs.org
Table 2: Common Reagents for Nitro Group Reduction
| Reagent System | Reaction Type | Product |
|---|---|---|
| H₂ / Pd/C | Catalytic Hydrogenation | (3-amino-1H-pyrazol-1-yl)methanol |
| Fe / HCl | Metal/Acid Reduction | (3-amino-1H-pyrazol-1-yl)methanol |
| SnCl₂ / HCl | Metal Salt Reduction | (3-amino-1H-pyrazol-1-yl)methanol |
| TiCl₃ (electrochemical) | Mediated Electrochemical Reduction | (3-amino-1H-pyrazol-1-yl)methanol |
The resulting (3-amino-1H-pyrazol-1-yl)methanol is a versatile building block. The amino group can undergo diazotization to form a pyrazolediazonium salt, which can then be converted to a wide array of other functional groups (e.g., -OH, -CN, -halogens) via Sandmeyer-type reactions. libretexts.org Furthermore, the aminopyrazole moiety is a common precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are of interest in medicinal chemistry. nih.gov
Intramolecular Cyclization and Rearrangement Reactions
Direct intramolecular cyclization of this compound has not been a primary focus of reported studies. The reactivity of the hydroxymethyl group is often directed towards intermolecular reactions. For instance, its conversion to a more reactive chloromethyl group, followed by substitution, is a common strategy. mdpi.com
However, the potential for intramolecular reactions exists, particularly under conditions that favor the formation of reactive intermediates. One notable transformation that, while not a cyclization, involves a rearrangement-like cleavage, is observed during nitration attempts on the pyrazole ring. When this compound is treated with fuming nitric acid, nitration occurs at the C4 position, but this is accompanied by the cleavage of the N1-substituent, yielding 4-nitropyrazole. mdpi.com This suggests that the introduction of a second strong electron-withdrawing group onto the pyrazole ring destabilizes the N-CH₂OH bond.
While direct cyclization of this compound is not reported, analogous rearrangements in other substituted nitropyrazoles have been observed. For example, the thermal treatment of some o-azidonitro pyrazole derivatives leads to rearranged products instead of the expected fused ring systems through cyclization. This indicates that the pyrazole ring system, particularly when substituted with nitro groups, can be susceptible to complex rearrangements under thermal or acidic conditions.
Mechanistic Investigations of Key Transformations
Mechanistic studies on this compound and related compounds have focused on understanding the pathways of substitution and cleavage reactions.
The cleavage of the nitratomethyl group during the nitration of the pyrazole ring is a significant transformation. The introduction of an additional nitro group at the C4 position further decreases the electron density of the pyrazole ring, weakening the N1-C1 bond of the hydroxymethyl substituent. mdpi.com This enhanced electron withdrawal likely facilitates a nucleophilic attack (e.g., by water or nitrate) on the methylene (B1212753) carbon, leading to the cleavage of the substituent and the formation of the more stable N-unsubstituted nitropyrazole.
The conversion of the hydroxymethyl group to other functionalities provides insight into its reactivity. The reaction with thionyl chloride to form 1-chloromethyl-3-nitropyrazole proceeds via a standard SNi (internal nucleophilic substitution) or SN2 mechanism, where the hydroxyl group is first converted to a good leaving group. mdpi.com Subsequent substitution of the chlorine with an azide (B81097) ion is a typical SN2 reaction. mdpi.com
While not directly studying this compound, research on the mechanism of action of N-(hydroxymethyl)melamines as antitumor agents suggests that these compounds can form reactive iminium species. nih.gov A similar intermediate could be postulated for this compound under acidic conditions. The protonation of the hydroxyl group, followed by the loss of water, would generate a reactive N-pyrazolyl-methaniminium ion. This electrophilic species would be highly susceptible to nucleophilic attack and could be a key intermediate in various transformations, although its intramolecular reactivity leading to cyclization or rearrangement has not been specifically detailed in the literature for this compound.
The following table summarizes the key transformations of this compound that have been investigated:
| Starting Material | Reagents and Conditions | Product(s) | Reaction Type | Yield (%) | Reference |
| This compound | Fuming nitric acid | 1-(Nitratomethyl)-3,4-dinitro-1H-pyrazole and 4-nitropyrazole | Nitration and Cleavage | 41 (for dinitro product) | mdpi.com |
| This compound | Thionyl chloride | 1-(Chloromethyl)-3-nitro-1H-pyrazole | Chlorination | 90 | mdpi.com |
| 1-(Chloromethyl)-3-nitro-1H-pyrazole | Sodium azide | 1-(Azidomethyl)-3-nitro-1H-pyrazole | Azidation | 86 | mdpi.com |
Derivatization and Analogue Synthesis of 3 Nitro 1h Pyrazol 1 Yl Methanol
Synthesis of Pyrazolylmethanol Derivatives with Ring Substitutions
Modifications to the pyrazole (B372694) ring of (3-nitro-1H-pyrazol-1-yl)methanol are key to creating a diverse range of analogues. These substitutions can significantly influence the chemical and physical properties of the resulting molecules.
The introduction of halogen atoms onto the pyrazole ring can be achieved through various synthetic routes. For instance, the synthesis of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanol highlights a general approach where a substituted pyrazole is the precursor. uni.lu A common method involves the Vilsmeier-Haack reaction, where a pyrazolone (B3327878) is treated with phosphorus oxychloride and dimethylformamide to yield a chloro-substituted pyrazole carbaldehyde. mdpi.com This intermediate can then be further modified.
Table 1: Synthesis of Halogenated Pyrazole Derivatives
| Precursor | Reagents | Product | Reference |
|---|
This interactive table summarizes the synthesis of halogenated pyrazole derivatives. Click on the headers to sort the data.
The synthesis of alkyl and aryl substituted pyrazolylmethanol analogues often begins with a correspondingly substituted pyrazole. For example, (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol is synthesized from 5-methyl-3-nitro-1H-pyrazole. nih.govbldpharm.comnih.gov The synthesis of pyrazole derivatives can be achieved through the condensation of a 1,3-dicarbonyl compound, such as acetylacetone, with hydrazine (B178648) hydrate. heteroletters.org This resulting substituted pyrazole can then undergo further reactions, such as nitration and subsequent functionalization, to yield the desired pyrazolylmethanol derivative.
Table 2: Synthesis of (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol
| Starting Material | Key Intermediate | Final Product | Reference |
|---|
This interactive table outlines the synthetic pathway to (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol. The data can be sorted by clicking the column headers.
The introduction of additional nitro groups onto the pyrazole ring is a common strategy in the synthesis of energetic materials. The synthesis of 4-amino-3,5-dinitropyrazole often serves as a precursor for these types of compounds. researchgate.netuni-muenchen.de One method for the dinitration of pyrazole involves the N-nitration of 3-nitro-1H-pyrazole, followed by a thermal rearrangement to yield 3,5-dinitro-1H-pyrazole. researchgate.net Further substitution can be achieved through methods like the Vicarious Nucleophilic Substitution (VNS), which has been used to synthesize 4-amino-3,5-dinitro-1H-pyrazole from 3,5-dinitropyrazole. researchgate.net
Table 3: Synthesis of Dinitro-pyrazole Derivatives
| Starting Material | Method | Product | Reference |
|---|---|---|---|
| 3-nitro-1H-pyrazole | N-nitration and thermal rearrangement | 3,5-dinitro-1H-pyrazole | researchgate.net |
This interactive table summarizes methods for synthesizing dinitro-pyrazole derivatives. Sort the data by clicking on the column headers.
The synthesis of other substituted pyrazolylmethanol analogues can involve a variety of synthetic strategies. For instance, the synthesis of 5-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazole begins with the chlorination of 1H-pyrazole, followed by a series of reactions including amination, diazotization, and cycloaddition to introduce the tetrazole ring. uni-muenchen.de This demonstrates the modular nature of pyrazole chemistry, allowing for the introduction of a wide range of functional groups.
Synthesis of Pyrazolylalkyl Alcohols (e.g., 2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)ethanol)
Extending the alkyl chain between the pyrazole ring and the alcohol functionality results in pyrazolylalkyl alcohols. A common method to achieve this is through the reaction of a substituted pyrazole with an epoxide, such as ethylene (B1197577) oxide. This reaction is often carried out in a mixed solvent system, such as formic acid and sulfuric acid, to facilitate the reaction. google.com For example, 2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)ethanol can be synthesized from 5-methyl-3-nitro-1H-pyrazole and ethylene oxide. manchesterorganics.com
Table 4: Synthesis of 2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)ethanol
| Pyrazole Precursor | Reagent | Product | Reference |
|---|
This interactive table details the synthesis of 2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)ethanol. The columns are sortable.
Functionalization at the Hydroxymethyl Moiety
The hydroxymethyl group of this compound and its analogues is a prime site for further functionalization. This can include oxidation, esterification, and etherification reactions. For example, the hydroxyl group can be converted to a variety of other functional groups, which can alter the compound's reactivity and properties. While direct examples for this compound are not detailed in the provided search results, general organic chemistry principles apply. For instance, oxidation could yield the corresponding aldehyde or carboxylic acid, while esterification with an acid chloride or anhydride (B1165640) would produce an ester.
Formation of Nitrate (B79036) Esters (e.g., (3-nitro-1H-pyrazol-1-yl)methyl nitrate)
The conversion of alcohols to nitrate esters is a well-established chemical transformation, often employed to introduce the nitrate functional group into a molecule. wikipedia.org This process, known as O-nitration or nitrooxylation, typically involves the reaction of an alcohol with nitric acid, frequently in the presence of a dehydrating agent like sulfuric acid. wikipedia.orgyoutube.com The reaction proceeds by the protonation of nitric acid by sulfuric acid to form the nitronium ion (NO₂⁺), which then acts as an electrophile. The alcohol's oxygen atom attacks the nitronium ion, and subsequent deprotonation yields the nitrate ester. youtube.com
In the case of this compound, the primary alcohol group can be esterified to form (3-nitro-1H-pyrazol-1-yl)methyl nitrate. This derivatization is of interest in the field of energetic materials, as the introduction of a nitrate ester group can significantly enhance the energetic properties of the compound. nih.gov The general reaction for the formation of a nitrate ester from an alcohol is as follows:
General Reaction for Nitrate Ester Synthesis
Where R represents the (3-nitro-1H-pyrazol-1-yl)methyl group.
The synthesis of (3-nitro-1H-pyrazol-1-yl)methyl nitrate would involve the careful addition of this compound to a nitrating mixture, typically a solution of nitric acid in sulfuric acid, at a controlled temperature to manage the exothermic nature of the reaction.
Table 1: Key Aspects of Nitrate Ester Formation
| Feature | Description | Reference |
|---|---|---|
| Reagents | Nitric acid (HNO₃) and a dehydrating agent, commonly sulfuric acid (H₂SO₄). | wikipedia.org |
| Mechanism | Electrophilic attack of the alcohol on the nitronium ion (NO₂⁺). | youtube.com |
| Application | Introduction of the nitrate ester functional group, often to enhance energetic properties. | nih.gov |
Synthesis of Carboxylic Acids and Esters
The hydroxymethyl group of this compound can be oxidized to yield the corresponding carboxylic acid, 3-nitro-1H-pyrazole-1-carboxylic acid. Standard oxidizing agents for the conversion of primary alcohols to carboxylic acids can be employed for this purpose.
Following the synthesis of the carboxylic acid, a variety of esters can be prepared through Fischer esterification. This involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, reacting 3-nitro-1H-pyrazole-1-carboxylic acid with methanol (B129727) would yield methyl 3-nitro-1H-pyrazole-1-carboxylate. The synthesis of pyrazole carboxylic acid esters has been reported through various methods, including the reaction of a pyrazole carboxylic acid with thionyl chloride followed by an alcohol. chemicalbook.com
The synthesis of related pyrazole carboxylic acids, such as 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, has been documented in the literature, highlighting the feasibility of such transformations within the pyrazole family. researchgate.net
Table 2: Synthesis of Pyrazole Carboxylic Acids and Esters
| Transformation | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Alcohol to Carboxylic Acid | Oxidizing agents (e.g., KMnO₄, CrO₃) | 3-nitro-1H-pyrazole-1-carboxylic acid | General Knowledge |
Preparation of Ethers and Acetals
The hydroxyl group of this compound can also be a site for the formation of ethers and acetals.
Ethers can be synthesized via the Williamson ether synthesis. youtube.com This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, reacting with an alkyl halide in an Sₙ2 reaction to form the ether. youtube.com
General Reaction for Williamson Ether Synthesis
Where R is the (3-nitro-1H-pyrazol-1-yl)methyl group and R' is an alkyl group.
Acetals are formed by the reaction of an aldehyde or a ketone with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com The reaction of this compound with an aldehyde would lead to the formation of a hemiacetal, which can then react with a second molecule of the alcohol to form a stable acetal (B89532). The use of a diol in this reaction would result in the formation of a cyclic acetal. These reactions are typically reversible and require the removal of water to drive the equilibrium towards the acetal product. masterorganicchemistry.com
Development of Structure-Activity Relationship (SAR) Studies for Derived Compounds
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity or other properties. For derivatives of this compound, SAR studies can provide insights into the effects of different functional groups on the pyrazole core.
In the context of energetic materials, the introduction of nitro groups or nitrate esters is known to increase the energy content and detonation performance of a compound. nih.gov SAR studies in this area would focus on correlating the number and position of nitro groups, as well as the presence of other explosophoric groups, with properties such as density, detonation velocity, and sensitivity. For example, research on nitrated pyrazoles has shown that their energetic performance can be systematically tuned through chemical modifications. nih.gov
In medicinal chemistry, pyrazole derivatives are known to exhibit a wide range of biological activities. nih.govnih.gov SAR studies on analogues of this compound would involve synthesizing a library of related compounds with variations in the substituents on the pyrazole ring and at the hydroxymethyl position. These compounds would then be screened for specific biological activities. For instance, the nature of the substituent at the 1-position of the pyrazole ring has been shown to be a key determinant of activity in some classes of pyrazole-based therapeutic agents.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (3-nitro-1H-pyrazol-1-yl)methyl nitrate |
| 3-nitro-1H-pyrazole-1-carboxylic acid |
| methyl 3-nitro-1H-pyrazole-1-carboxylate |
| 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid |
Spectroscopic and Advanced Structural Elucidation Techniques for 3 Nitro 1h Pyrazol 1 Yl Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For (3-nitro-1H-pyrazol-1-yl)methanol, ¹H and ¹³C NMR would provide definitive information on the connectivity and chemical environment of each atom.
In the ¹H NMR spectrum, distinct signals would be expected for the protons on the pyrazole (B372694) ring and the methylene (B1212753) protons of the methanol (B129727) group. The chemical shifts of the pyrazole protons are influenced by the electron-withdrawing nitro group and the N-substituent. For the parent 3-nitro-1H-pyrazole, the proton at the C4 position typically appears as a doublet, coupled to the proton at C5, which also presents as a doublet. The introduction of the methanol group at the N1 position would lead to the disappearance of the N-H proton signal and the appearance of a new singlet for the CH₂ group, likely in the range of 5.5-6.0 ppm, and a signal for the hydroxyl proton, the position of which would be solvent-dependent.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the pyrazole ring would exhibit characteristic chemical shifts influenced by the nitro group and the N-substituent. The C3 carbon, directly attached to the nitro group, would be significantly deshielded, appearing at a downfield chemical shift. The C4 and C5 carbons would also have distinct signals. A key indicator for the formation of this compound would be the appearance of a signal for the methylene carbon (CH₂OH) typically in the range of 60-70 ppm.
| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-4 (pyrazole) | 7.0 - 7.5 | d | J ≈ 2-3 |
| H-5 (pyrazole) | 8.0 - 8.5 | d | J ≈ 2-3 |
| CH₂ | 5.5 - 6.0 | s | - |
| OH | Variable | s (broad) | - |
| Carbon (¹³C) | Expected Chemical Shift (ppm) |
| C-3 (pyrazole) | 150 - 160 |
| C-4 (pyrazole) | 110 - 120 |
| C-5 (pyrazole) | 130 - 140 |
| CH₂ | 60 - 70 |
Infrared (IR) and Raman Spectroscopy for Vibrational Characterization
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. For this compound, these techniques would clearly indicate the presence of the nitro, hydroxyl, and pyrazole ring functionalities.
The IR spectrum would be expected to show strong characteristic absorption bands for the nitro group (NO₂), typically appearing as two distinct stretches: an asymmetric stretch around 1530-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹. The O-H stretching vibration of the methanol group would give rise to a broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the pyrazole ring and the methylene group would be observed around 3000-3150 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and N-N stretching vibrations of the pyrazole ring would appear in the fingerprint region, typically between 1400 and 1600 cm⁻¹.
Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the IR data. The symmetric stretching of the nitro group often gives a strong Raman signal. The vibrations of the pyrazole ring would also be Raman active.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| -NO₂ | Asymmetric Stretch | 1530 - 1560 | Weak |
| -NO₂ | Symmetric Stretch | 1340 - 1370 | Strong |
| -OH | O-H Stretch | 3200 - 3600 (broad) | Weak |
| Pyrazole Ring | C-H Stretch | 3100 - 3150 | Moderate |
| -CH₂- | C-H Stretch | 2850 - 2960 | Moderate |
| Pyrazole Ring | Ring Vibrations (C=N, N-N) | 1400 - 1600 | Moderate to Strong |
Mass Spectrometry in Compound Identification and Purity Assessment
Mass spectrometry (MS) is a crucial tool for determining the molecular weight of a compound and can provide valuable structural information through analysis of its fragmentation patterns. For this compound (C₄H₅N₃O₃), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (143.10 g/mol ).
Electron ionization (EI) mass spectrometry would likely lead to characteristic fragmentation. The loss of the hydroxyl radical (•OH) to give an [M-17]⁺ peak, or the loss of the entire hydroxymethyl group (•CH₂OH) to give an [M-31]⁺ peak corresponding to the 3-nitro-1H-pyrazolyl cation, would be anticipated. Another likely fragmentation pathway is the loss of the nitro group (•NO₂) to give an [M-46]⁺ peak. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition of the molecule.
| Ion | m/z (expected) | Identity |
| [C₄H₅N₃O₃]⁺ | 143 | Molecular Ion [M]⁺ |
| [C₄H₄N₃O₂]⁺ | 126 | [M-OH]⁺ |
| [C₃H₃N₃O₂]⁺ | 113 | [M-CH₂OH]⁺ |
| [C₄H₅N₂O]⁺ | 97 | [M-NO₂]⁺ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. While no crystal structure for this compound is publicly available, analysis of related pyrazole derivatives provides insight into the expected structural features. rsc.orgnih.gov
A single-crystal X-ray diffraction study of this compound would determine the bond lengths, bond angles, and torsion angles within the molecule with high precision. It would confirm the planarity of the pyrazole ring and the geometry around the nitrogen and carbon atoms. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitro group, which govern the crystal packing. Such studies have been instrumental in understanding the solid-state structures of various functionalized pyrazoles. nih.gov
Chiroptical Spectroscopy (if applicable for chiral derivatives)
While this compound itself is achiral, the introduction of a chiral center would render the resulting derivatives amenable to analysis by chiroptical spectroscopy techniques like circular dichroism (CD) and optical rotatory dispersion (ORD). The synthesis of chiral pyrazole derivatives has been reported in the literature, often for applications in asymmetric catalysis or as chiral ligands. rsc.orgnih.gov
For instance, if a chiral substituent were introduced at the methanol's carbinol carbon or if a chiral side chain were attached to the pyrazole ring, the resulting enantiomers or diastereomers would interact differently with plane-polarized light. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of the molecule. This would be crucial for determining the enantiomeric purity and absolute configuration of chiral derivatives of this compound. Although not directly applicable to the parent compound, the potential for creating and analyzing such chiral derivatives highlights a further dimension of structural elucidation within this class of compounds.
Theoretical and Computational Investigations of 3 Nitro 1h Pyrazol 1 Yl Methanol
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of (3-nitro-1H-pyrazol-1-yl)methanol. These calculations, often employing methods like Density Functional Theory (DFT), provide detailed information about the molecule's geometry, charge distribution, and molecular orbitals.
Optimized Geometry and Molecular Structure: Theoretical calculations are used to determine the most stable three-dimensional arrangement of atoms in the molecule. These studies often reveal key bond lengths, bond angles, and dihedral angles that define the molecule's shape.
Mulliken Atomic Charges: The distribution of electron density across the molecule is analyzed through Mulliken population analysis. This provides insight into the partial charges on each atom, which is crucial for understanding intermolecular interactions and reactivity. For instance, the nitro group is a strong electron-withdrawing group, which significantly influences the charge distribution on the pyrazole (B372694) ring.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity and electronic properties. The energy gap between the HOMO and LUMO is an indicator of the molecule's stability; a larger gap suggests higher stability. For nitro-containing compounds, the LUMO is often localized on the nitro group, indicating its role as an electron acceptor in chemical reactions.
| Property | Description | Significance |
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Determines the molecule's shape and steric properties. |
| Mulliken Atomic Charges | The partial electrical charge on each atom in the molecule. | Helps in understanding electrostatic interactions and reactivity. |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the chemical reactivity and kinetic stability of the molecule. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of this compound over time. eurasianjournals.com These simulations provide insights into the molecule's conformational flexibility and how it interacts with other molecules. researchgate.net
By simulating the motion of atoms and molecules, MD can explore the different shapes (conformers) that this compound can adopt and the energy barriers between these conformations. This is particularly important for understanding how the molecule might behave in different environments, such as in a crystal lattice or in solution.
Furthermore, MD simulations can elucidate the nature and strength of intermolecular interactions, such as hydrogen bonds and van der Waals forces. researchgate.net These interactions are crucial in determining the physical properties of the material, including its density and thermal stability. For instance, the presence of hydrogen bonding involving the hydroxyl group and the nitro group can significantly impact the packing of molecules in the solid state.
Prediction of Reactivity and Reaction Pathways
Computational methods are employed to predict the reactivity of this compound and to explore potential reaction pathways, particularly those related to its decomposition. This is of paramount importance for energetic materials, where understanding thermal stability and decomposition mechanisms is a key concern.
Techniques such as transition state theory are used to identify the lowest energy pathways for chemical reactions. For nitro-substituted heterocyclic compounds, decomposition often initiates with the cleavage of a C-NO2 or N-NO2 bond. scispace.com Computational studies can calculate the activation energies for these and other potential decomposition steps, providing a theoretical basis for the material's sensitivity and performance. scispace.comresearchgate.net
Design and Virtual Screening of Novel Derivatives (e.g., energetic materials)
The structural framework of this compound serves as a scaffold for the computational design and virtual screening of new derivatives with enhanced properties. rsc.org This is a common strategy in the development of new energetic materials, where the goal is to achieve a balance of high performance and low sensitivity. scispace.comrsc.org
By systematically modifying the parent molecule—for example, by adding other energetic functional groups like dinitro or triazole moieties—researchers can create a virtual library of new compounds. rsc.orgrsc.org The properties of these derivatives, such as their density, heat of formation, detonation velocity, and detonation pressure, can then be predicted using computational methods. rsc.orgrsc.org This virtual screening process allows for the identification of promising candidates for synthesis and experimental testing, significantly accelerating the discovery of new materials. nih.govrsc.org
| Derivative Type | Potential Property Enhancement |
| Polynitro-substituted pyrazoles | Increased density and detonation performance. rsc.orgrsc.org |
| Pyrazole-triazole hybrids | Improved thermal stability and energetic performance. rsc.org |
| Introduction of other functional groups | Tailoring of sensitivity and other physical properties. |
Computational Spectroscopic Property Prediction
Computational chemistry can also predict the spectroscopic properties of this compound, which is invaluable for its characterization. Theoretical calculations can generate predicted infrared (IR), nuclear magnetic resonance (NMR), and Raman spectra. researchgate.netresearchgate.netresearchgate.net
Advanced Applications and Research Horizons of 3 Nitro 1h Pyrazol 1 Yl Methanol
Role as a Key Building Block in Organic Synthesis
The strategic placement of the nitro and hydroxymethyl groups on the pyrazole (B372694) ring endows (3-nitro-1H-pyrazol-1-yl)methanol with distinct reactivity at multiple sites, making it a versatile tool for synthetic chemists. The hydroxymethyl group can undergo various transformations such as oxidation, esterification, or conversion to a leaving group, while the nitro group can be reduced to an amine, enabling a different set of synthetic pathways.
This compound serves as an important precursor for the construction of more complex heterocyclic systems. The pyrazole nucleus itself is highly stable, but the attached functional groups provide handles for further annulation or substitution reactions. globalresearchonline.net
Modification of the Hydroxymethyl Group: The primary alcohol function can be readily converted into other functional groups to facilitate cyclization reactions. For instance, oxidation to an aldehyde would allow for condensation reactions with dinucleophiles to form new fused rings.
Derivatization and Cyclization: The compound is a precursor for various derivatives. For example, similar pyrazole methanols are used in the synthesis of pyrazole-containing ligands for catalysis or in the construction of bicyclic systems. The N-1 position of the pyrazole ring is crucial, and the substituent here dictates the synthetic route. In this case, the hydroxymethyl group at this position can be used to link the pyrazole ring to other molecular fragments.
Post-synthetic Modification: The nitro group can be chemically reduced to an amino group. This transformation from an electron-withdrawing to an electron-donating group drastically alters the ring's electronic properties and provides a nucleophilic site for further reactions. The resulting (3-amino-1H-pyrazol-1-yl)methanol is a valuable intermediate for synthesizing fused heterocyclic systems like pyrazolo-pyrimidines or pyrazolo-triazines, which are prominent scaffolds in medicinal chemistry. A similar reduction is documented for (5-nitro-1H-pyrazol-3-yl)methanol to produce (5-Amino-1H-pyrazol-3-yl)methanol. easycdmo.com
The development of advanced organic materials with specific optical, electronic, or thermal properties often relies on molecular building blocks that contain both functional handles and robust structural cores. This compound is a candidate for such applications. The pyrazole ring offers thermal stability, while the nitro group, being strongly electron-withdrawing, can be used to tune the electronic and photophysical properties of resulting materials. The hydroxymethyl group provides a convenient point for polymerization or for grafting the molecule onto surfaces or into larger macromolecular structures. While its primary documented use is in energetic materials, its structure is analogous to precursors used for other advanced materials, such as organic dyes or nonlinear optical materials, where charge-transfer characteristics imparted by the nitro group are beneficial.
Integration in Energetic Materials Research
The field of energetic materials is constantly searching for new high-energy density materials (HEDMs) that offer superior performance and improved safety characteristics compared to traditional explosives like TNT or RDX. nih.govresearchgate.net Nitrogen-rich heterocyclic compounds are a major focus of this research due to their high heats of formation, high density, and the generation of environmentally benign N₂ gas upon decomposition. mdpi.comguidechem.com
This compound is a key intermediate in the synthesis of advanced HEDMs. The nitropyrazole framework is a well-established "energetic backbone." researchgate.net The compound serves as a precursor in several ways:
Increasing Nitration: The pyrazole ring can potentially be further nitrated to yield dinitro or trinitro pyrazole derivatives, which are themselves powerful energetic materials. mdpi.com
Formation of Nitrate (B79036) Esters: The hydroxymethyl group (—CH₂OH) is a direct precursor to the highly energetic nitrate ester group (—CH₂ONO₂). This transformation can be achieved by reaction with nitric acid, significantly increasing the oxygen balance and explosive power of the molecule.
Bridging Energetic Moieties: The hydroxymethyl group can be used to link the nitropyrazole ring to other energetic heterocyclic cores (like tetrazoles or triazoles), creating complex molecules with exceptionally high energy density and thermal stability. mdpi.comrsc.org For example, researchers have synthesized energetic materials by bridging different heterocyclic rings to enhance performance. researchgate.netnih.govrsc.org
The table below shows the properties of a related energetic material derived from a dinitropyrazole structure, illustrating the performance that can be achieved with this class of compounds.
| Property | 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT) |
| Decomposition Temperature (°C) | 270 |
| Heat of Formation (kJ·mol⁻¹) | 833 |
| Calculated Detonation Velocity (m·s⁻¹) | 9167 |
| Calculated Detonation Pressure (GPa) | 37.8 |
| Data sourced from studies on advanced pyrazole-based energetic materials. mdpi.comrsc.orgnih.gov |
The molecular structure of this compound contains several features that are highly desirable for an energetic material precursor:
High Nitrogen Content: The pyrazole ring contributes a high percentage of nitrogen, which leads to a high positive heat of formation. This is because the energy released upon forming the very stable N≡N triple bond in N₂ gas is a major contributor to the total energy output. guidechem.com
Nitro Group: The —NO₂ group is a primary "explosophore." It contains readily available oxygen, which improves the oxygen balance of the molecule, allowing for more complete combustion to gaseous products (like CO₂, H₂O, and N₂) and releasing more energy.
Density: High density is a critical factor for HEDMs, as detonation pressure increases with the square of the density. nih.gov The planar pyrazole ring and the potential for strong intermolecular interactions (like hydrogen bonding via the N-H of the tautomeric form or derived groups) can lead to efficient crystal packing and high density in its derivatives. nih.gov
Thermal Stability: The aromaticity of the pyrazole ring provides a high degree of thermal stability, a crucial safety feature for energetic materials. Energetic compounds derived from pyrazoles often exhibit higher decomposition temperatures than traditional explosives. mdpi.comresearchgate.net
Applications in Medicinal Chemistry and Drug Discovery (as an intermediate for active compounds)
While the nitro group is often associated with energetic materials, it is also a versatile functional group in medicinal chemistry, frequently serving as a key intermediate that is transformed in a later synthetic step. Pyrazole derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. globalresearchonline.net
This compound can serve as a valuable starting material for the synthesis of biologically active molecules. The most common and significant reaction in this context is the reduction of the nitro group to a primary amine (—NH₂). This transformation opens up a vast number of possibilities for building molecular complexity.
The resulting (3-amino-1H-pyrazol-1-yl)methanol is a bifunctional building block. The amino group can be acylated, alkylated, or used to construct other heterocyclic rings, while the hydroxymethyl group can be modified to tune solubility or to act as a linker to another part of a drug molecule. For example, the synthesis of (5-amino-1H-pyrazol-3-yl)methanol from its nitro precursor is a documented pathway, with the resulting aminopyrazole being used to create more complex molecules for pharmaceutical research. easycdmo.com This highlights the role of nitropyrazole methanols as masked aminopyrazole methanols, allowing for chemical manipulations that would be incompatible with a free amino group.
Design and Synthesis of Pyrazole-Based Pharmacophores
The pyrazole nucleus is a well-established pharmacophore, a molecular feature responsible for a drug's biological activity. The strategic incorporation of the pyrazole scaffold into larger molecules is a common tactic in medicinal chemistry to develop new therapeutic agents. The compound this compound serves as a valuable precursor in the synthesis of more complex, biologically active molecules.
The hydroxymethyl group at the N1 position of the pyrazole ring is a key functional handle for derivatization. It allows for the straightforward linkage of the nitropyrazole moiety to other molecular fragments through reactions such as etherification or esterification. For instance, research into related pyrazole methanols has demonstrated their utility in synthesizing elaborate heterocyclic systems. While direct synthesis from this compound is a developing area, the synthesis of (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanols and their subsequent conversion into pyrazole-tethered thiazoles highlights a viable synthetic strategy. nih.gov This approach involves the reduction of a corresponding carboxylate to the methanol (B129727), which then acts as an intermediate. nih.gov
Furthermore, the condensation of (1H-pyrazol-1-yl)methanol derivatives with primary amines is a known method for creating new ligands, indicating that this compound could be similarly employed to generate a library of novel compounds for biological screening. mdpi.com The presence of the nitro group is expected to significantly influence the electronic properties and reactivity of the molecule, potentially leading to derivatives with unique pharmacological profiles. The synthesis of various pyrazole derivatives, such as those with neuroprotective or anti-Alzheimer's potential, underscores the broad applicability of the pyrazole core in drug design. turkjps.orgnih.govresearchgate.net
Ligand Design for Biological Targets
The development of ligands that can selectively bind to biological targets like proteins and nucleic acids is a cornerstone of modern drug discovery. The structural features of this compound make it an attractive scaffold for designing such ligands. The pyrazole ring itself can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with amino acid residues in a protein's binding site.
The nitro group, being a strong electron-withdrawing group, can form strong hydrogen bonds and dipole-dipole interactions, enhancing the binding affinity and specificity of the ligand. Research on nitro-substituted triaryl pyrazole derivatives has shown their potential as estrogen receptor ligands, demonstrating the importance of the nitro functionality in molecular recognition. Similarly, pyrazole carboxamide derivatives are being explored as inhibitors of enzymes implicated in Alzheimer's disease. researchgate.net
The hydroxymethyl group provides a crucial point of attachment for building out the ligand structure, allowing for the introduction of other pharmacophoric elements to optimize binding to a specific target. For example, derivatives of pyrazole have been synthesized and evaluated as NAMPT activators and muscarinic receptor ligands, showcasing the versatility of this heterocyclic system in targeting a diverse range of proteins. researchgate.netnih.gov The strategic modification of the pyrazole scaffold, a process that could begin with a versatile building block like this compound, is key to achieving high potency and selectivity for the desired biological target.
Role in Material Science
The application of pyrazole derivatives extends beyond the biomedical field into the realm of material science, where they are used to create functional materials with unique optical, electronic, and structural properties. The compound this compound holds potential as a precursor for coordination polymers and other advanced materials.
Coordination Polymers and Functional Materials: The nitrogen atoms of the pyrazole ring are excellent coordination sites for metal ions, making pyrazole-based molecules effective ligands for the construction of coordination polymers or metal-organic frameworks (MOFs). While research on triazole-based coordination polymers is more established, the principles can be applied to pyrazole systems. nih.gov These materials have potential applications in gas storage, separation, and catalysis. The hydroxymethyl group on this compound could also participate in coordination or act as a reactive site for post-synthetic modification of the polymer.
Energetic and Optical Materials: The presence of the nitro group suggests a potential application in the field of energetic materials. Nitropyrazole derivatives are known to be components of heat-resistant explosives, exhibiting high thermal stability and detonation performance. rsc.org For example, 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine is a notable energetic material. rsc.org The high nitrogen content of the pyrazole ring combined with the oxygen-rich nitro group contributes to the energetic properties of such compounds.
Furthermore, pyrazole derivatives have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. nih.gov The combination of an electron-donating part and an electron-accepting part within a molecule can lead to significant NLO responses. The pyrazole ring can act as a π-conjugated bridge, and the nitro group is a powerful electron acceptor, making derivatives of this compound interesting candidates for NLO materials. nih.gov
Catalytic Applications
In the field of catalysis, pyrazole-containing ligands are highly valued for their ability to form stable and catalytically active complexes with a variety of transition metals. These complexes are employed in a range of organic transformations.
A notable example is the use of in-situ prepared catalysts from pyrazole-based ligands and copper(II) salts for the oxidation of catechol to o-quinone. mdpi.com In these systems, ligands synthesized from (1H-pyrazol-1-yl)methanol derivatives and primary amines coordinate with copper ions to create the active catalytic species. mdpi.com This demonstrates a clear pathway for the potential use of this compound. By synthesizing new ligands from this nitrated precursor, it would be possible to fine-tune the electronic properties of the resulting metal complex. The electron-withdrawing nature of the nitro group would modulate the electron density at the metal center, thereby influencing the catalytic activity and selectivity of the complex. This approach offers a rational design strategy for developing novel catalysts for specific oxidation reactions and other organic transformations.
Future Directions and Challenges in 3 Nitro 1h Pyrazol 1 Yl Methanol Research
Development of Novel and Efficient Synthetic Routes
A significant area of ongoing research is the development of new and improved methods for synthesizing (3-nitro-1H-pyrazol-1-yl)methanol and its derivatives. Current synthetic strategies often involve multiple steps and can be hazardous. mdpi.com Researchers are actively seeking to create one-pot synthesis protocols, which are more efficient and often have a lower environmental impact. thieme-connect.comacs.org
Key areas of focus include:
One-Pot Reactions: The development of one-pot procedures that combine multiple reaction steps without isolating intermediates can significantly improve efficiency. thieme-connect.comacs.org
Novel Catalysts: The use of new catalysts, such as metal-free catalysts or nanocatalysts, could lead to milder reaction conditions and higher yields. mdpi.comresearchgate.net
Alternative Reagents: Exploring different starting materials and reagents may provide more direct and cost-effective synthetic pathways. thieme-connect.comresearchgate.net
Exploration of Undiscovered Reactivity Patterns
A deeper understanding of the reactivity of this compound is essential for unlocking its full potential. The pyrazole (B372694) ring system, with its two adjacent nitrogen atoms and a nitro group, exhibits a unique electronic structure that influences its chemical behavior. nih.gov
Future research will likely focus on:
Functionalization: Investigating new ways to functionalize the pyrazole ring and the methanol (B129727) group will allow for the creation of a wider range of derivatives with tailored properties. nih.gov
Reaction Mechanisms: Detailed studies of the reaction mechanisms will provide insights into how to control the selectivity of reactions and optimize conditions.
Reaction with Novel Partners: Exploring reactions with new and unconventional reaction partners could lead to the discovery of entirely new classes of compounds.
Expansion into New Application Domains
While this compound is primarily known for its use in energetic materials, its unique properties suggest it could be valuable in other fields as well. mdpi.comnih.gov
Potential new application areas include:
Pharmaceuticals: Pyrazole derivatives are known to have a wide range of biological activities, and this compound could serve as a scaffold for the development of new drugs. nih.gov
Materials Science: The compound and its derivatives could be used to create new polymers, dyes, or other functional materials with unique optical or electronic properties.
Agrochemicals: The pyrazole core is found in many pesticides and herbicides, suggesting that derivatives of this compound could have applications in agriculture.
Sustainable Synthesis and Environmental Impact Assessment
As with all chemical manufacturing, there is a growing emphasis on developing sustainable and environmentally friendly processes for the synthesis of this compound. researchgate.neteurekaselect.com This includes reducing the use of hazardous reagents and solvents, minimizing waste generation, and improving energy efficiency.
Key considerations for future research include:
Green Solvents: Replacing traditional organic solvents with more environmentally benign alternatives, such as water or ionic liquids. rsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.
Lifecycle Assessment: Conducting thorough assessments of the environmental impact of the entire synthetic process, from raw material extraction to final product disposal. researchgate.net
Multidisciplinary Research Initiatives
Addressing the complex challenges and opportunities associated with this compound will require a collaborative and interdisciplinary approach. numberanalytics.comllnl.gov Bringing together experts from different fields, such as synthetic chemistry, materials science, computational modeling, and toxicology, will be crucial for accelerating progress.
Future research will benefit from:
Collaborative Projects: Establishing research consortia and partnerships between academic institutions, government laboratories, and private industry. llnl.govdefence.gov.au
Computational Modeling: Using computational tools to predict the properties of new derivatives and to guide experimental work.
Integrated Approaches: Combining experimental and theoretical studies to gain a more comprehensive understanding of the structure-property relationships of these compounds. southasiacommons.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-nitro-1H-pyrazol-1-yl)methanol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of nitro-substituted pyrazole derivatives often involves nitration of precursor pyrazole rings or functionalization of pre-nitrated intermediates. For example, microwave-assisted synthesis (e.g., 160 W, 70°C, 200 psi) significantly reduces reaction time (30–300 seconds) compared to conventional heating, as demonstrated in pyrazole-aldehyde condensations . Key steps include:
- Precursor preparation : Nitration of 1H-pyrazole derivatives using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration.
- Functionalization : Introducing the methanol group via Mannich reactions or hydroxymethylation, with NaOH/EtOH as a common base-solvent system .
- Purification : Recrystallization from ethanol or methanol yields high-purity (>95%) products .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The nitro group deshields adjacent protons, causing downfield shifts (δ 8.5–9.0 ppm for pyrazole-H) .
- IR Spectroscopy : Confirm the nitro group (ν~1520–1350 cm⁻¹ for asymmetric/symmetric NO₂ stretching) and hydroxyl (ν~3300–3500 cm⁻¹) .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ expected at m/z 188.23 for C₅H₆N₃O₃) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods, nitrile gloves, and eye protection. The compound may release toxic NOx fumes under heat .
- Storage : Keep in amber glass bottles at 2–8°C to prevent photodegradation .
- Waste Disposal : Neutralize with 10% NaOH before disposal to reduce nitro group reactivity .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., C-4/C-5 positions on the pyrazole ring). The nitro group lowers electron density, favoring attack at C-4 .
- Reactivity Trends : Compare Fukui indices to predict regioselectivity in reactions with amines or thiols.
Q. How to resolve contradictions in crystallographic data for nitro-pyrazole derivatives?
- Methodological Answer :
- SHELX Refinement : Use SHELXL for high-resolution X-ray data. Key parameters:
| Parameter | Value/Range | Purpose |
|---|---|---|
| R-factor | <0.05 | Assess model accuracy |
| Twin law | Apply for twinned data | Correct for crystal imperfections |
- Disorder Modeling : For nitro group rotational disorder, refine occupancy ratios using PART instructions in SHELXL .
Q. What strategies improve the bioactivity of this compound derivatives in antimicrobial assays?
- Methodological Answer :
- Structural Modifications :
- Replace the methanol group with bioisosteres (e.g., trifluoromethyl) to enhance lipophilicity .
- Reduce the nitro group to an amine (-NH₂) using H₂/Pd-C, which increases DNA intercalation potential .
- In Vitro Testing : Use MIC assays against S. aureus and E. coli with ampicillin as a control. Nitro derivatives often show IC₅₀ values <10 µM .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound show unexpected splitting patterns?
- Methodological Answer :
- Dynamic Effects : Nitro group rotation at room temperature causes averaged signals. Use variable-temperature NMR (e.g., -40°C) to "freeze" conformers and observe splitting .
- Impurity Check : Trace solvents (e.g., DMF) or byproducts (e.g., nitration isomers) may cause extra peaks. Confirm purity via HPLC (C18 column, 80:20 H₂O/MeCN mobile phase) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
